

# Application Note: Structural Elucidation of Methyl glycyL-L-serinate using NMR Spectroscopy

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## Compound of Interest

Compound Name: Methyl glycyL-L-serinate

Cat. No.: B15347499

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## Abstract

This application note details the comprehensive structural elucidation of **Methyl glycyL-L-serinate** using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We provide detailed protocols for one-dimensional (1D)  $^1\text{H}$  and  $^{13}\text{C}$  NMR, as well as two-dimensional (2D) Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The data presented herein, including chemical shifts, coupling constants, and key correlations, are summarized in structured tables for clarity. Furthermore, graphical representations of the experimental workflow and key NMR correlations are provided to facilitate a deeper understanding of the structural analysis process. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

## Introduction

**Methyl glycyL-L-serinate** is a dipeptide derivative of significant interest in biochemical and pharmaceutical research due to its fundamental role in peptide and protein structures. Accurate and unambiguous structural characterization is paramount for understanding its biological activity and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution.<sup>[1]</sup> This application note provides a step-by-step guide to utilizing 1D and 2D NMR experiments to confirm the molecular structure of **Methyl glycyL-L-serinate**.

## Materials and Methods

### Sample Preparation

A 10-20 mg sample of synthesized **Methyl glycyl-L-serinate** was dissolved in 0.6-0.7 mL of Deuterium Oxide (D<sub>2</sub>O) to create a solution with a concentration of approximately 25-50 mM.[2] The use of a deuterated solvent is crucial for NMR lock and shimming, and to avoid overwhelming solvent proton signals.[2][3][4] The solution was then transferred to a standard 5 mm NMR tube.[5]

### NMR Spectroscopy

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe. The data was processed using standard NMR software.

<sup>1</sup>H NMR: The <sup>1</sup>H NMR spectrum was acquired to identify the number and environment of the protons in the molecule.

<sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum was recorded to determine the number of unique carbon atoms and their chemical environments.

2D NMR:

- COSY: The <sup>1</sup>H-<sup>1</sup>H COSY experiment was performed to establish proton-proton coupling networks within the molecule.[6]
- HSQC: The <sup>1</sup>H-<sup>13</sup>C HSQC experiment was used to identify direct one-bond correlations between protons and their attached carbons.[7][8][9]
- HMBC: The <sup>1</sup>H-<sup>13</sup>C HMBC experiment was conducted to determine long-range (two- and three-bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments.[6][8][9]

## Results and Discussion

The structural elucidation of **Methyl glycyl-L-serinate** was achieved through the sequential analysis of 1D and 2D NMR spectra. The numbering scheme for the molecule is presented below:

Caption: Numbering scheme for **Methyl glycyL-L-serinate**.

## <sup>1</sup>H and <sup>13</sup>C NMR Data

The assigned <sup>1</sup>H and <sup>13</sup>C chemical shifts for **Methyl glycyL-L-serinate** are summarized in the table below. The assignments are based on the analysis of 1D and 2D NMR spectra.

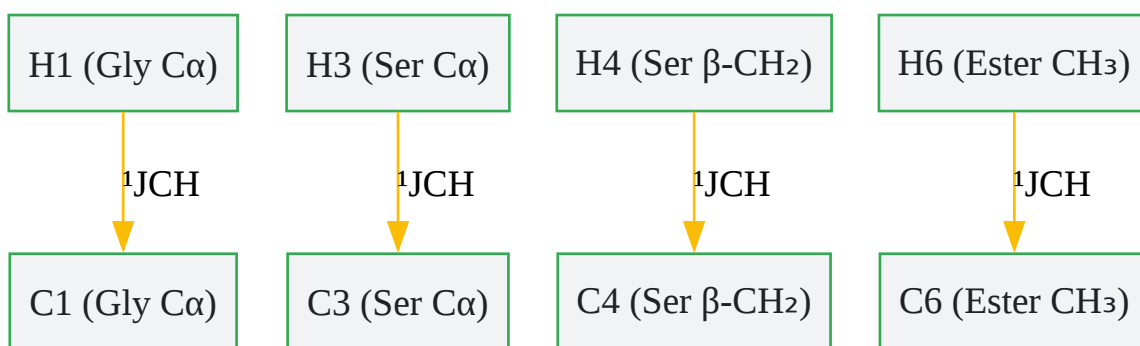
Atom Number	<sup>1</sup> H Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	<sup>13</sup> C Chemical Shift (ppm)
1 (Gly Cα)	3.85	s	-	43.5
2 (Gly C=O)	-	-	-	172.0
3 (Ser Cα)	4.55	t	5.5	56.5
4 (Ser β-CH <sub>2</sub> )	3.95	d	5.5	62.0
5 (Ser C=O)	-	-	-	175.0
6 (Ester CH <sub>3</sub> )	3.75	s	-	52.5

## 2D NMR Correlation Analysis

COSY: The COSY spectrum revealed a key correlation between the Serine Cα proton (H3) at 4.55 ppm and the β-CH<sub>2</sub> protons (H4) at 3.95 ppm, confirming the presence of the serine residue's spin system.

Caption: Key COSY correlation in **Methyl glycyL-L-serinate**.

HSQC: The HSQC spectrum established the direct one-bond connections between protons and their attached carbons. Key correlations are summarized in the table above and visualized below.

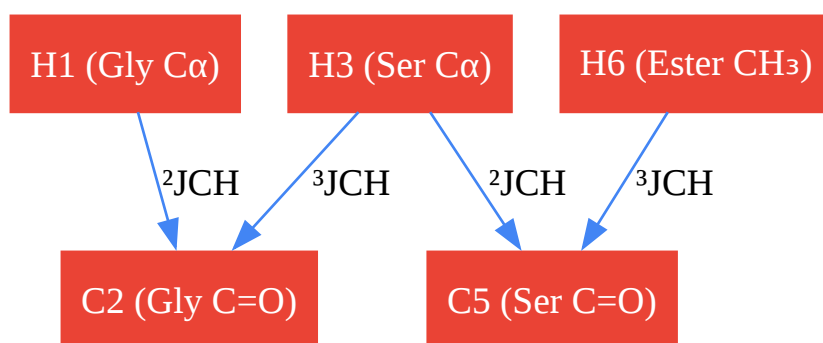


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Caption: Key HSQC correlations in **Methyl glycyl-L-serinate**.

HMBC: The HMBC spectrum was instrumental in connecting the individual spin systems and confirming the overall structure. The following key long-range correlations were observed:

- The Glycine C $\alpha$  protons (H1) showed a correlation to the Glycine carbonyl carbon (C2).
- The Serine C $\alpha$  proton (H3) showed correlations to both the Serine carbonyl carbon (C5) and the Glycine carbonyl carbon (C2), confirming the peptide bond.
- The Ester methyl protons (H6) showed a strong correlation to the Serine carbonyl carbon (C5), confirming the methyl ester functionality.



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Caption: Key HMBC correlations in **Methyl glycyl-L-serinate**.

## Experimental Protocols

## **$^1\text{H}$ NMR Acquisition**

- Insert the prepared NMR tube into the spectrometer.
- Lock onto the  $\text{D}_2\text{O}$  signal.
- Shim the magnetic field to achieve optimal resolution.
- Acquire the  $^1\text{H}$  spectrum using a standard single-pulse experiment.
- Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.

## **$^{13}\text{C}$ NMR Acquisition**

- Use the same locked and shimmed sample.
- Acquire the  $^{13}\text{C}$  spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
- A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## **COSY Acquisition**

- Use a standard COSY pulse sequence.
- Set the spectral widths in both dimensions to encompass all proton resonances.
- Acquire a sufficient number of increments in the indirect dimension ( $t_1$ ) to achieve adequate resolution.

## **HSQC Acquisition**

- Use a standard HSQC pulse sequence optimized for one-bond  $^1\text{JCH}$  coupling (typically ~145 Hz).

- Set the  $^1\text{H}$  spectral width in the direct dimension (F2) and the  $^{13}\text{C}$  spectral width in the indirect dimension (F1).
- Acquire a sufficient number of increments in  $t_1$ .

## HMBC Acquisition

- Use a standard HMBC pulse sequence.
- Optimize the experiment for long-range coupling constants (typically 4-10 Hz).
- Set the  $^1\text{H}$  spectral width in the direct dimension (F2) and the  $^{13}\text{C}$  spectral width in the indirect dimension (F1).
- Acquire a sufficient number of increments in  $t_1$ .

## Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and unambiguous method for the complete structural elucidation of **Methyl glycyl-L-serinate**. The systematic application of  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and HMBC experiments allows for the confident assignment of all proton and carbon resonances and confirms the connectivity of the molecular structure. The protocols and data presented in this application note serve as a valuable resource for researchers engaged in the synthesis and analysis of peptides and related compounds.

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